Cas no 602-60-8 (9-Nitroanthracene)

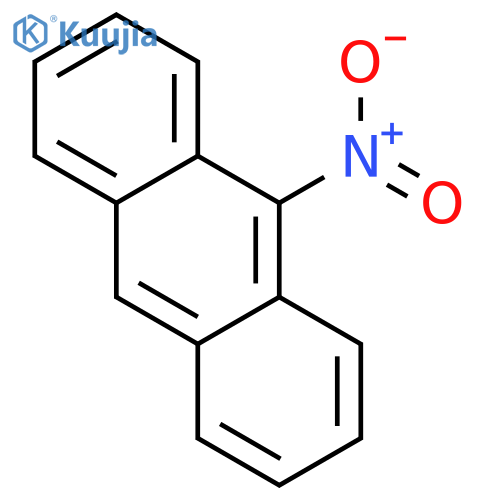

9-Nitroanthracene structure

商品名:9-Nitroanthracene

9-Nitroanthracene 化学的及び物理的性質

名前と識別子

-

- 9-Nitroanthracene

- 9-Nitroanthracene (purity)

- 5-Nitroanthracene

- 9-Nitroanthracene100µg

- 9-NA

- Anthracene, 9-nitro-

- 9-Nitro-anthracene

- JZ1TB3N57P

- LSIKFJXEYJIZNB-UHFFFAOYSA-N

- 9-Nitro anthracene

- PubChem15119

- DSSTox_CID_5730

- DSSTox_RID_77896

- DSSTox_GSID_25730

- MLS002454383

- LSIKFJXEYJIZNB-UHFFFAOYSA-

- HMS3039K17

- NSC47175

- Tox21_400025

- 8981AB

- STK044217

- 9-Nitroanthracene, 93%

- NSC 47175

- SCHEMBL57759

- 9-Nitroanthracene, BCR(R) certified Reference Material

- InChI=1/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H

- NS00034320

- NCGC00091602-02

- UNII-JZ1TB3N57P

- AS-56867

- N0987

- CHEBI:82501

- CCRIS 4679

- 9-NITROANTHRACENE [IARC]

- Diethyl 2-(piperidin-1-yl)ethylphosphonate

- D86670

- NSC-47175

- SMR001372000

- SB67031

- NCGC00091602-01

- C19470

- MFCD00001248

- 9-Nitroanthracene, matrix substance for MALDI-MS, >=98.5% (HPLC)

- DTXCID805730

- 602-60-8

- AKOS003595740

- W-203247

- CAS-602-60-8

- NCGC00091602-03

- NITROANTHRACENE, 9-

- Q27156005

- DTXSID5025730

- FT-0621681

- CHEMBL166112

- EINECS 210-021-9

- A832660

- DB-022278

-

- MDL: MFCD00001248

- インチ: 1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H

- InChIKey: LSIKFJXEYJIZNB-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C2C([H])=C([H])C([H])=C([H])C2=1)=O

- BRN: 1877509

計算された属性

- せいみつぶんしりょう: 223.06337

- どういたいしつりょう: 223.063329

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 45.8

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 黄色針状結晶(エタノールから再結晶)または黄色柱状結晶(酢酸またはキシレンから再結晶)

- 密度みつど: 1.1814 (rough estimate)

- ゆうかいてん: 142.0 to 147.0 deg-C

- ふってん: 275°C/17mmHg(lit.)

- フラッシュポイント: 275°C/17mm

- 屈折率: 1.4700 (estimate)

- PSA: 43.14

- LogP: 4.42440

- 最大波長(λmax): 430(Diethyl ether)(lit.)

- ようかいせい: ベンゼン/二硫化炭素に溶けやすく、酢酸/エタノールに溶けず、アルカリ水溶液に溶けない

9-Nitroanthracene セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22;S24/25

- RTECS番号:CB0715000

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:2-8°C

9-Nitroanthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM280453-5g |

9-Nitroanthracene |

602-60-8 | 96% | 5g |

$*** | 2023-05-30 | |

| TRC | N491930-100mg |

9-Nitroanthracene |

602-60-8 | 100mg |

$69.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239063-100mg |

9-Nitroanthracene |

602-60-8 | 98% | 100mg |

¥62.00 | 2024-05-07 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23628-1g |

9-Nitroanthracene |

602-60-8 | 97% | 1g |

441.00 | 2021-07-09 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 56229-100MG |

9-Nitroanthracene |

602-60-8 | ≥98.5% | 100MG |

¥1715.69 | 2022-02-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EJ233-200mg |

9-Nitroanthracene |

602-60-8 | 90.0%(GC) | 200mg |

¥218.0 | 2022-06-10 | |

| abcr | AB177383-5 g |

9-Nitroanthracene, 95%; . |

602-60-8 | 95% | 5 g |

€246.00 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239063-250mg |

9-Nitroanthracene |

602-60-8 | 98% | 250mg |

¥84.00 | 2024-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EJ233-1g |

9-Nitroanthracene |

602-60-8 | 90.0%(GC) | 1g |

¥375.5 | 2023-09-02 | |

| abcr | AB177383-25g |

9-Nitroanthracene, 95%; . |

602-60-8 | 95% | 25g |

€960.00 | 2025-02-18 |

9-Nitroanthracene 関連文献

-

Ruijin Li,Lifang Zhao,Li Zhang,Minghui Chen,Jing Shi,Chuan Dong,Zongwei Cai Toxicol. Res. 2017 6 654

-

2. Molecular polarisability. The conformations of some 9-substituted anthracenes as solutesR. J. W. Le Fèvre,L. Radom,G. L. D. Ritchie J. Chem. Soc. B 1968 775

-

Yanhao Zhang,Yuanyuan Song,Jie Wu,Ruijin Li,Di Hu,Zian Lin,Zongwei Cai Chem. Commun. 2019 55 3745

-

William Rodríguez-Córdoba,Luis Gutiérrez-Arzaluz,Fernando Cortés-Guzmán,Jorge Peon Chem. Commun. 2021 57 12218

-

Nengxuan Ma,Wei Bian,Ruijin Li,Hong Geng,Jiangang Zhang,Chuan Dong,Shaomin Shuang,Zongwei Cai Anal. Methods 2015 7 3967

602-60-8 (9-Nitroanthracene) 関連製品

- 111438-94-9(Dibenzo[def,mno]chrysene,6-nitro-)

- 42397-64-8(1,6-Dinitropyrene)

- 42397-65-9(1,8-Dinitropyrene (90%))

- 5522-43-0(1-Nitropyrene)

- 776-34-1(4-Nitro-1-naphthylamine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:602-60-8)9-Nitroanthracene

清らかである:99%/99%

はかる:5g/25g

価格 ($):163.0/503.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:602-60-8)9-Nitroanthracene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ